molecular formula C5H7F3O B11823821 (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol

(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol

Cat. No.: B11823821
M. Wt: 140.10 g/mol
InChI Key: PQHMFPNCDSFTAV-SCSAIBSYSA-N
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Description

(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a trifluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol typically involves the cyclopropanation of suitable precursors followed by the introduction of the trifluoromethyl group. One common method involves the reaction of cyclopropylcarbinol with trifluoroacetic acid under acidic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to yield various alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopropyl trifluoromethyl ketone, while reduction can produce various cyclopropyl alcohol derivatives.

Scientific Research Applications

(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with biological molecules. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine: Similar structure but with an amine group instead of a hydroxyl group.

    (1R)-1-cyclopropyl-2,2,2-trifluoroethane: Lacks the hydroxyl group, resulting in different chemical properties.

    (1R)-1-cyclopropyl-2,2,2-trifluoropropanol: Contains an additional carbon in the alkyl chain.

Uniqueness

(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol is unique due to the presence of both a cyclopropyl group and a trifluoromethyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H7F3O

Molecular Weight

140.10 g/mol

IUPAC Name

(1R)-1-cyclopropyl-2,2,2-trifluoroethanol

InChI

InChI=1S/C5H7F3O/c6-5(7,8)4(9)3-1-2-3/h3-4,9H,1-2H2/t4-/m1/s1

InChI Key

PQHMFPNCDSFTAV-SCSAIBSYSA-N

Isomeric SMILES

C1CC1[C@H](C(F)(F)F)O

Canonical SMILES

C1CC1C(C(F)(F)F)O

Origin of Product

United States

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